Ethyl 2-bromo-3-cyano-5-iodobenzoate
Overview
Description
Ethyl 2-bromo-3-cyano-5-iodobenzoate is a chemical compound with the molecular formula C10H7BrINO2 and a molecular weight of 379.98 g/mol It is a derivative of benzoic acid, specifically an ethyl ester, and is characterized by the presence of bromine, cyano, and iodine substituents on the benzene ring
Preparation Methods
The synthesis of Ethyl 2-bromo-3-cyano-5-iodobenzoate typically involves multi-step organic reactions. One common synthetic route includes the bromination and iodination of a benzoic acid derivative, followed by esterification to introduce the ethyl ester group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .
Industrial production methods for this compound may involve large-scale chemical processes that optimize reaction conditions such as temperature, pressure, and the use of solvents to ensure efficient production. These methods are designed to be cost-effective and scalable to meet the demands of various applications.
Chemical Reactions Analysis
Ethyl 2-bromo-3-cyano-5-iodobenzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions. For example, nucleophilic substitution reactions can replace these halogens with nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives with varying properties.
Scientific Research Applications
Ethyl 2-bromo-3-cyano-5-iodobenzoate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Researchers use this compound to study the effects of halogenated benzoic acid derivatives on biological systems. It can serve as a probe to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-3-cyano-5-iodobenzoate involves its interaction with molecular targets and pathways within biological systems. The presence of halogen atoms and the cyano group can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biological processes, making the compound useful in studying enzyme inhibition, receptor activation, or other biochemical pathways .
Comparison with Similar Compounds
Ethyl 2-bromo-3-cyano-5-iodobenzoate can be compared with other halogenated benzoic acid derivatives, such as:
Ethyl 2-bromo-5-cyano-3-iodobenzoate: Similar in structure but with different positions of the substituents, leading to variations in reactivity and applications.
Ethyl 3-bromo-5-cyano-2-iodobenzoate:
Ethyl 4-bromo-2-cyano-5-iodobenzoate: Differing in the position of the cyano group, affecting its chemical behavior and applications.
Properties
IUPAC Name |
ethyl 2-bromo-3-cyano-5-iodobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrINO2/c1-2-15-10(14)8-4-7(12)3-6(5-13)9(8)11/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHXDCQJAZGGGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1Br)C#N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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